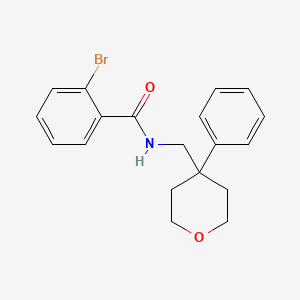

2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Descripción

2-Bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a brominated benzamide derivative characterized by a tetrahydropyran (THP) ring substituted with a phenyl group at the 4-position and a methyl-linked benzamide moiety.

Propiedades

IUPAC Name |

2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXUIAHDYPNMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves a multi-step process. One common method includes the bromination of a benzamide precursor followed by the introduction of the tetrahydropyran moiety. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tetrahydropyran ring can be introduced through a cyclization reaction involving a suitable precursor and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The tetrahydropyran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxide salts. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Cyclization Reactions: Lewis acids such as aluminum chloride or boron trifluoride are often employed as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or alkoxy derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the benzamide group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

The target compound’s structure is distinguished by its tetrahydro-2H-pyran-4-ylmethyl substituent, which contrasts with other benzamide derivatives bearing nitro, methoxy, or heterocyclic groups. Key comparisons include:

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Contains methoxy and nitro groups on the phenyl ring, increasing polarity and hydrogen-bonding capacity. The nitro group may enhance electrophilic reactivity but reduce metabolic stability compared to the THP group.

- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide : Features a pyrazolyl substituent, which introduces a planar, aromatic heterocycle. DFT studies reveal hydrogen-bonding interactions and electrostatic stabilization, similar to brominated benzamides. The THP group in the target compound likely improves solubility and bioavailability over the pyrazole ring due to its oxygen atom and non-planar structure.

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide :

- A bis-benzamide with a methoxybenzamido side chain.

- The extended aromatic system may increase π-π stacking interactions but reduce conformational flexibility compared to the THP-linked target compound.

Crystallographic and Conformational Analysis

Crystallographic data from related compounds highlight structural trends:

- 4-Bromo-N-(2-nitrophenyl)benzamide :

- Exhibits two molecules per asymmetric unit, with intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice.

- The nitro group induces a twisted conformation between the benzamide and phenyl rings.

- 4MNB :

- The methoxy and nitro groups create a planar arrangement, facilitating π-stacking interactions.

- Bond lengths (e.g., C–Br: ~1.89 Å) align with typical bromobenzamide derivatives.

The target compound’s THP group is expected to adopt a chair conformation, positioning the phenyl and benzamide groups in equatorial orientations. This could reduce steric hindrance and enhance binding to hydrophobic pockets in biological targets.

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

The compound 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a derivative of benzamide that incorporates a bromine atom and a tetrahydropyran moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves the bromination of the benzamide precursor followed by the introduction of the tetrahydropyran group. The synthetic route may include the use of various reagents such as brominating agents and catalysts to facilitate the formation of the desired product.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to benzamides. For instance, derivatives with similar structures have shown significant activity against various fungal pathogens. Although specific data on 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is limited, related compounds have demonstrated promising results:

| Compound | Target Pathogen | EC50 (mg/L) | Inhibitory Rate (%) |

|---|---|---|---|

| 5IIc | Sclerotinia sclerotiorum | 0.20 | 97.1 |

| 5IIc | Valsa mali | 3.68 | 98.6 |

These findings suggest that modifications to the benzamide structure can enhance antifungal efficacy, indicating that 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide may also possess similar properties when tested against specific fungal strains .

The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in cellular respiration, through hydrogen bonding and other interactions with amino acid residues in the enzyme's active site . This mode of action could potentially be extrapolated to 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, warranting further investigation.

Case Studies

- Antimicrobial Properties : A study on related pyrazole derivatives indicated significant antimicrobial activity, suggesting that structural similarities might allow for comparable effects in 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide .

- Neurotrophic Effects : Research into illicium sesquiterpenes has shown neurotrophic activities, which may provide insights into potential neuroprotective effects of compounds containing similar structural motifs as found in 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.